molecular formula C19H22ClN5O3S B2559278 ethyl 4-[(4-chlorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperazine-1-carboxylate

ethyl 4-[(4-chlorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperazine-1-carboxylate

Cat. No.: B2559278
M. Wt: 435.9 g/mol
InChI Key: IGLJQMQODZMDDE-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-chlorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperazine-1-carboxylate is a heterocyclic compound with a complex architecture comprising three key motifs:

4-Chlorophenyl group: An aromatic substituent with electron-withdrawing chlorine, influencing lipophilicity and target interactions.

Triazolothiazole moiety: A fused bicyclic system (triazole-thiazole) with a hydroxy and methyl group at positions 6 and 2, respectively. This moiety is critical for electronic delocalization and bioactivity .

The compound’s synthesis likely involves multi-step reactions, such as cyclization to form the triazolothiazole core, followed by nucleophilic substitution or condensation to attach the piperazine and chlorophenyl groups. While explicit synthetic details are absent in the evidence, analogous routes (e.g., Vilsmeier-Haack cyclization in or hydrazine-based condensations in ) suggest plausible methodologies .

Properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O3S/c1-3-28-19(27)24-10-8-23(9-11-24)15(13-4-6-14(20)7-5-13)16-17(26)25-18(29-16)21-12(2)22-25/h4-7,15,26H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLJQMQODZMDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[(4-chlorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. Its structure incorporates a triazole-thiazole moiety, which is known for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, therapeutic potential, and relevant case studies.

Structural Overview

The compound can be broken down into several key components:

  • Piperazine Core : A well-known scaffold in medicinal chemistry with diverse biological activities.
  • Triazole and Thiazole Rings : These heterocycles are recognized for their antimicrobial and anticancer properties.
  • Chlorophenyl Group : This substituent may enhance the lipophilicity and biological activity of the compound.

Antimicrobial Activity

The incorporation of the 1,2,4-triazole moiety in various compounds has been associated with significant antimicrobial properties. Studies have shown that triazole derivatives exhibit activity against a range of pathogens:

CompoundActivityTarget OrganismsReference
Triazole DerivativesAntifungalCandida albicans, Aspergillus fumigatus
Triazole-thiazole CompoundsAntibacterialStaphylococcus aureus, Escherichia coli

Research indicates that compounds with similar structural features to this compound demonstrate potent antimicrobial activities. For instance, certain triazoles have shown minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against resistant bacterial strains .

Anticancer Activity

The thiazole and triazole components are also linked to anticancer effects. Recent studies highlight the potential of triazole derivatives in cancer therapy:

CompoundCell LineIC50 Value (μM)Reference
Triazolo-thiadiazolesHCT-116 (Colon Carcinoma)6.2
Triazole DerivativesT47D (Breast Cancer)27.3

These findings suggest that this compound may possess significant anticancer properties due to its structural analogies with effective triazole-based agents.

Anti-inflammatory Properties

Compounds containing piperazine and thiazole rings have been investigated for their anti-inflammatory effects. A study demonstrated that certain derivatives could inhibit cyclooxygenase (COX) enzymes:

CompoundCOX InhibitionIC50 Value (μM)Reference
Piperazine DerivativesCOX-1 and COX-2 InhibitorsVaries by derivative

The potential of this compound to act as an anti-inflammatory agent warrants further investigation.

Case Studies and Research Findings

A comprehensive review of literature reveals several studies exploring the biological activities of triazole and thiazole derivatives:

  • Antimicrobial Efficacy : A study analyzed various triazole derivatives for their antibacterial properties against common pathogens. Compounds similar to this compound exhibited promising results with MIC values significantly lower than traditional antibiotics .
  • Cancer Cell Studies : Research involving triazolo-thiadiazoles highlighted their effectiveness against multiple cancer cell lines. The ability of these compounds to induce apoptosis in cancer cells positions them as potential candidates for drug development .
  • Inflammation Models : Investigations into piperazine derivatives revealed their capacity to modulate inflammatory pathways effectively. The inhibition of COX enzymes indicates a mechanism through which these compounds can exert therapeutic effects .

Scientific Research Applications

Structural Overview

The compound features several key components that contribute to its biological activity:

  • Piperazine Core : A well-established scaffold in medicinal chemistry known for its versatility and efficacy.
  • Triazole and Thiazole Rings : These heterocycles are recognized for their antimicrobial and anticancer properties.
  • Chlorophenyl Group : Enhances the lipophilicity and overall biological activity of the compound.

Antimicrobial Activity

Research indicates that the incorporation of a 1,2,4-triazole moiety significantly enhances antimicrobial properties. Compounds similar to ethyl 4-[(4-chlorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperazine-1-carboxylate have shown promising results against various pathogens.

Compound TypeActivityTarget OrganismsReference
Triazole DerivativesAntifungalCandida albicans, Aspergillus fumigatus
Triazole-Thiazole CompoundsAntibacterialStaphylococcus aureus, Escherichia coli

Studies have reported minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against resistant bacterial strains, indicating potent antimicrobial activity.

Anticancer Activity

The triazole and thiazole components are also associated with anticancer effects. Recent studies have highlighted the potential of triazole derivatives in cancer therapy:

Compound TypeCell LineIC50 Value (μM)Reference
Triazolo-ThiadiazolesHCT-116 (Colon Carcinoma)6.2
Triazole DerivativesT47D (Breast Cancer)27.3

These findings suggest that this compound may possess significant anticancer properties due to its structural analogies with effective triazole-based agents.

Anti-inflammatory Properties

Compounds containing piperazine and thiazole rings have been investigated for their anti-inflammatory effects. A study demonstrated that certain derivatives could inhibit cyclooxygenase (COX) enzymes:

Compound TypeCOX InhibitionIC50 Value (μM)Reference
Piperazine DerivativesCOX-1 and COX-2 InhibitorsVaries by derivative

The potential of this compound to act as an anti-inflammatory agent warrants further investigation.

Case Studies and Research Findings

A comprehensive review of literature reveals several studies exploring the biological activities of triazole and thiazole derivatives:

  • Antimicrobial Efficacy : Various studies have analyzed triazole derivatives for their antibacterial properties against common pathogens. Compounds similar to this compound exhibited promising results with MIC values significantly lower than traditional antibiotics.
  • Cancer Cell Studies : Research involving triazolo-thiadiazoles highlighted their effectiveness against multiple cancer cell lines. The ability of these compounds to induce apoptosis in cancer cells positions them as potential candidates for drug development.
  • Inflammation Models : Investigations into piperazine derivatives revealed their capacity to modulate inflammatory pathways effectively. The inhibition of COX enzymes indicates a mechanism through which these compounds can exert therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s activity and physicochemical properties are influenced by its substituents. Key structural analogs and their differences are summarized below:

Compound Name / ID Core Structure Key Substituents Structural Differences Potential Impact
Target Compound Triazolo[3,2-b][1,3]thiazole 4-Chlorophenyl, 6-hydroxy, 2-methyl
Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate Triazolo[3,2-b]thiazole 3-Fluorophenyl, 2-ethyl Fluorine (electron-withdrawing) vs. chlorine; ethyl vs. methyl on triazole Altered lipophilicity (ClogP) and target affinity due to steric/electronic effects
Ethyl 4-[2-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine-1-carboxylate Triazolo[1,5-a]pyrimidine 4-Chlorophenyl, 5-methyl Pyrimidine instead of thiazole in fused core Reduced ring strain; altered hydrogen-bonding capacity
(5Z)-2-(4-Ethoxyphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Triazolo[3,2-b]thiazole Ethoxyphenyl, pyrazole-methylene Pyrazole-methylene linker vs. chlorophenyl-piperazine Enhanced π-π stacking potential; modified pharmacokinetics

Key Observations :

  • Electron-Withdrawing Groups : The 4-chlorophenyl group in the target compound increases lipophilicity (ClogP ≈ 3.5 estimated) compared to 3-fluorophenyl analogs (ClogP ≈ 3.0) .
  • Triazole-Thiazole vs.
Pharmacological Profiles
  • Antifungal Activity : highlights triazole-pyrazole hybrids as inhibitors of 14-α-demethylase, a cytochrome P450 enzyme critical in fungal ergosterol biosynthesis. The target compound’s triazolothiazole core may exhibit similar binding via nitrogen/sulfur interactions .
  • Antimicrobial Potential: Compounds with chlorophenyl and triazole motifs (e.g., ) show broad-spectrum activity. The hydroxy group in the target compound may enhance solubility, improving bioavailability .
  • Anticancer Applications : Pyrazole-triazole conjugates () demonstrate apoptosis-inducing effects. The piperazine moiety in the target compound could facilitate DNA intercalation or topoisomerase inhibition .

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